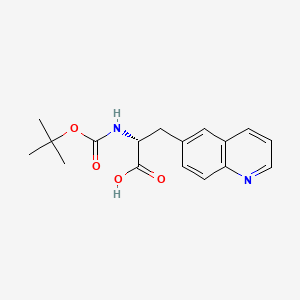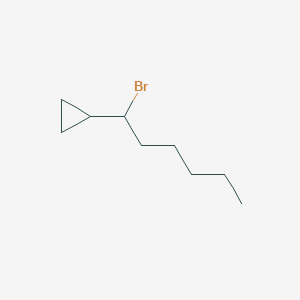![molecular formula C13H16Cl2N2O B13503962 4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride is a chemical compound with a molecular formula of C13H14N2O·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a pyridine ring and an aniline group connected via an ethoxy linker, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-(2-bromoethyl)pyridine with 4-aminophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline or pyridine derivatives.
科学研究应用
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-(2-(Pyridin-2-yl)ethoxy)aniline
- 4-(2-(Pyridin-4-yl)ethyl)aniline
- 4-(Pyridin-4-yl)aniline
Uniqueness
4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyridine and aniline groups allows for versatile reactivity and a wide range of applications in scientific research.
属性
分子式 |
C13H16Cl2N2O |
|---|---|
分子量 |
287.18 g/mol |
IUPAC 名称 |
4-(2-pyridin-4-ylethoxy)aniline;dihydrochloride |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;;/h1-6,8-9H,7,10,14H2;2*1H |
InChI 键 |
YTCJJPQQKJRANF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OCCC2=CC=NC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



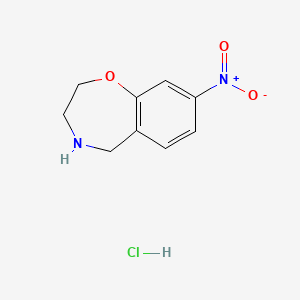
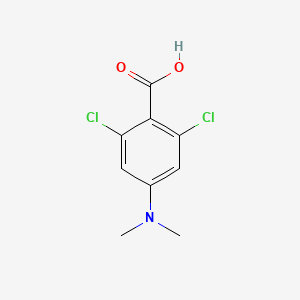

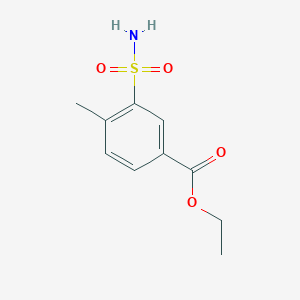
![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
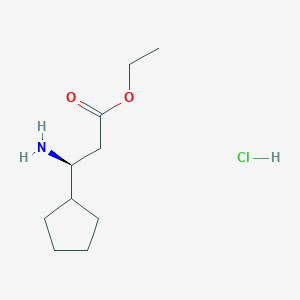

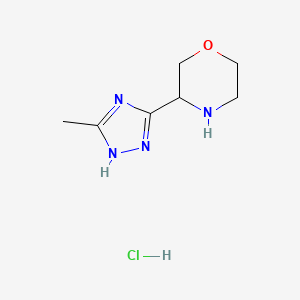

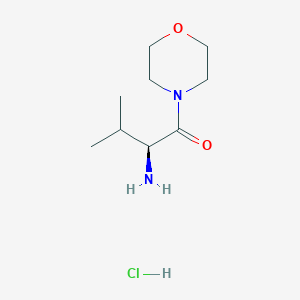
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
